D,L-Sulforaphane Glutathione-d5
Description
Contextualizing D,L-Sulforaphane Glutathione-d5 within Glucosinolate and Isothiocyanate Metabolism Research
This compound is a deuterated form of the sulforaphane-glutathione conjugate. medchemexpress.com Its significance lies in its application as a tracer in studies of glucosinolate and isothiocyanate metabolism. Glucosinolates are the precursors to isothiocyanates, found in vegetables like broccoli and cabbage. cofc.edusci-hub.secaringsunshine.com Upon consumption and food preparation (e.g., chewing or chopping), the plant enzyme myrosinase converts glucosinolates into isothiocyanates, such as sulforaphane (B1684495). cofc.edusci-hub.se
Once formed, sulforaphane is metabolized in the body, primarily through the mercapturic acid pathway. cofc.edusci-hub.semdpi.com The initial and critical step in this pathway is the conjugation of sulforaphane with glutathione (B108866), a reaction catalyzed by the enzyme glutathione S-transferase (GST). caringsunshine.commdpi.com This conjugation results in the formation of sulforaphane-glutathione. Subsequent enzymatic reactions lead to the formation of other metabolites that are eventually excreted. nih.gov
The use of this compound allows researchers to precisely track the metabolic journey of sulforaphane after its initial conjugation with glutathione. This labeled compound acts as an internal standard, enabling accurate quantification and identification of sulforaphane metabolites in biological samples.
The metabolism of sulforaphane can be influenced by genetic factors, such as polymorphisms in the GSTM1 gene. nih.gov Studies have shown that individuals with a functional GSTM1 gene may metabolize sulforaphane differently than those with a deleted gene. nih.gov Furthermore, the form in which broccoli is consumed (fresh versus steamed) can impact the bioavailability of sulforaphane and its metabolites. researchgate.net
Significance of Deuterated Labeling in Pharmacokinetic and Metabolic Tracing Studies
Deuterated labeling, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique in pharmacokinetic and metabolic research. nih.govacs.orgmusechem.com This isotopic labeling offers several advantages:
Enhanced Analytical Sensitivity and Specificity: In techniques like mass spectrometry (MS), the mass difference between the deuterated (labeled) and non-deuterated (unlabeled) compound allows for clear differentiation and quantification, even at low concentrations. nih.govresearchgate.net This is crucial for accurately measuring the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. nih.govacs.org
Use as an Internal Standard: Deuterated compounds like this compound serve as ideal internal standards in bioanalytical methods. nih.govmusechem.com Because they are chemically almost identical to the endogenous compound, they behave similarly during sample preparation and analysis, correcting for any loss or variability. This leads to more precise and reliable quantification of the target analyte. nih.gov
Elucidation of Metabolic Pathways: By introducing a labeled compound, researchers can trace its transformation through various metabolic pathways. nih.govacs.org This helps in identifying new metabolites and understanding the sequence of enzymatic reactions involved in the compound's breakdown and elimination.
Non-Radioactive and Safe for Human Studies: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and safe for use in human clinical trials. metsol.com This allows for the direct study of drug metabolism and pharmacokinetics in humans, providing valuable data for drug development and understanding the effects of dietary compounds. metsol.com
In the context of sulforaphane research, this compound is instrumental in overcoming the analytical challenges associated with studying complex biological systems. It enables researchers to gain a deeper understanding of the intricate metabolic processes that govern the fate of this promising dietary compound. nih.govresearchgate.net
Properties
Molecular Formula |
C₁₆H₂₃D₅N₄O₇S₃ |
|---|---|
Molecular Weight |
489.64 |
Synonyms |
L-γ-Glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinylglycine-d5; _x000B_SFN-GSH-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for D,l Sulforaphane Glutathione D5
Stereoselective Synthesis of D,L-Sulforaphane Glutathione-d5
The synthesis of this compound involves the preparation of two key precursors: D,L-Sulforaphane and Glutathione-d5. The "D,L" designation indicates a racemic mixture at the chiral sulfur atom of the sulforaphane (B1684495) molecule.
General synthetic routes to sulforaphane and its analogs often begin with the corresponding amine. One common method involves the use of thiophosgene (B130339) to convert the primary amine to an isothiocyanate. mdpi.com Another approach is a two-step, one-pot reaction where the amine is first converted to a dithiocarbamate (B8719985) using carbon disulfide, followed by desulfurization to yield the isothiocyanate. mdpi.com
For the stereoselective synthesis of sulforaphane analogs, researchers have employed chiral starting materials or auxiliaries. For instance, the stereoselective synthesis of (R)-sulforaphane has been achieved from 1-azidobutanesulfinyl chloride and a chiral auxiliary. mdpi.com However, for D,L-Sulforaphane, a non-stereoselective oxidation of the corresponding sulfide (B99878) precursor would be a more direct approach.
The synthesis of this compound would logically proceed by first synthesizing D,L-sulforaphane and then conjugating it with Glutathione-d5. The conjugation can occur non-enzymatically, but is significantly accelerated in the presence of Glutathione (B108866) S-transferases (GSTs).
Enzymatic Conjugation Pathways for Isothiocyanates and Glutathione in Research Synthesis
The conjugation of isothiocyanates, such as sulforaphane, with glutathione is a key metabolic pathway and can be harnessed for synthetic purposes. This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.gov The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atom of the isothiocyanate group. mdpi.com
Different isoforms of GSTs exhibit varying catalytic efficiencies for this conjugation. Studies have shown that for the conjugation of sulforaphane with glutathione, human GSTP1-1 and GSTM1-1 are the most efficient catalysts, while GSTA1-1 is less efficient, and GSTM2-2 is the least efficient. nih.gov The rate of conjugation of sulforaphane is noted to be slower than that of other isothiocyanates like benzyl (B1604629) isothiocyanate. nih.gov
This enzymatic conjugation is a reversible process, and the resulting glutathione conjugate can dissociate back to the parent isothiocyanate and glutathione. nih.gov However, the reverse reaction is generally slow and is inhibited by the high intracellular concentrations of glutathione typically found in biological systems. nih.gov For synthetic purposes, controlling the reaction conditions, such as enzyme and substrate concentrations, can drive the equilibrium towards the formation of the desired conjugate.
The chemoenzymatic approach, utilizing purified GSTs, offers a highly specific and efficient method for the synthesis of sulforaphane glutathione conjugates under mild conditions, which is particularly advantageous when working with isotopically labeled and sensitive molecules.
Table 1: Catalytic Efficiency of Human Glutathione S-transferases in the Conjugation of Sulforaphane and Glutathione
| GST Isoform | Catalytic Efficiency |
| GSTP1-1 | Most Efficient |
| GSTM1-1 | Most Efficient |
| GSTA1-1 | Less Efficient |
| GSTM2-2 | Least Efficient |
This table is based on research findings on the enzymatic conjugation of isothiocyanates. nih.gov
Deuterium (B1214612) Incorporation Strategies and Stability in Complex Syntheses
The "d5" in this compound signifies that the glutathione moiety is labeled with five deuterium atoms. The synthesis of deuterated glutathione is a prerequisite for the final conjugation step. Deuterium can be incorporated into the precursor amino acids of glutathione (glutamate, cysteine, and glycine) through various methods, such as growing microorganisms in deuterated media or through chemical synthesis using deuterated starting materials.
For use as an internal standard in mass spectrometry, the deuterium labels must be stable and not exchange with protons from the solvent or during sample processing. The carbon-deuterium bonds are generally stable under physiological and typical analytical conditions.
In a broader context of synthesizing deuterated standards, methods like acidic H/D exchange in concentrated D2SO4 have been used for labeling aromatic compounds. nih.gov While not directly applicable to glutathione, it highlights a general strategy for deuterium incorporation. For complex molecules, a building-block approach, where deuterated segments are synthesized and then assembled, is often employed to ensure the precise location and stability of the isotopic labels. A study on the quantification of sulforaphane and its metabolites utilized SFN-d8 as an internal standard, indicating the feasibility of synthesizing deuterated sulforaphane. nih.gov
Metabolic Pathways and Biotransformation of D,l Sulforaphane Glutathione D5
Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation and Research Implications
The initial and pivotal step in the metabolism of sulforaphane (B1684495) is its conjugation with glutathione (GSH), a reaction catalyzed by the Glutathione S-Transferase (GST) family of enzymes. mdpi.commdpi.com This process involves the electrophilic isothiocyanate group of sulforaphane reacting with the nucleophilic thiol group of the cysteine residue within glutathione, forming a dithiocarbamate (B8719985) conjugate. mdpi.com This conjugation is a key detoxification event, transforming the lipophilic sulforaphane into a more water-soluble and readily excretable compound. mdpi.comoup.com
The use of D,L-Sulforaphane Glutathione-d5, a stable isotope-labeled version of the sulforaphane-glutathione conjugate, offers significant advantages in metabolic research. medchemexpress.com The deuterium (B1214612) atoms act as a tracer, allowing for precise quantification and differentiation of the administered compound and its subsequent metabolites from endogenous molecules. nih.govacs.org This is particularly valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of sulforaphane with high accuracy and sensitivity. medchemexpress.comnih.gov
Research has shown that both sulforaphane and its glutathione conjugate are potent inducers of phase II detoxification enzymes, such as UDP-glucuronosyltransferases (UGTs) and GSTs themselves. oup.comnih.govresearchgate.net This induction enhances the body's capacity to neutralize and eliminate not only sulforaphane but also other potential toxins and carcinogens. nih.govyoutube.com The GSTM1 genotype has been shown to influence the metabolism of sulforaphane, with individuals having the GSTM1-null genotype exhibiting different plasma concentrations and urinary excretion rates of sulforaphane metabolites compared to those with a functional GSTM1 allele. nih.gov
Sequential Degradation via Gamma-Glutamyl Transpeptidase and Dipeptidases in Sulforaphane Metabolism
Following its formation, the sulforaphane-glutathione conjugate (SFN-GSH) embarks on a path of sequential degradation, a hallmark of the mercapturic acid pathway. frontiersin.orgmdpi.com This pathway involves the enzymatic cleavage of the glutathione molecule.
The first enzyme in this sequence is gamma-glutamyl transpeptidase (γ-GT) . frontiersin.orgmdpi.com γ-GT removes the glutamyl residue from the SFN-GSH conjugate, yielding the sulforaphane-cysteinylglycine conjugate (SFN-CysGly). acs.orgresearchgate.net Subsequently, a dipeptidase , also known as cysteinylglycinase, cleaves the glycine (B1666218) residue from SFN-CysGly. mdpi.comresearchgate.net This step results in the formation of the sulforaphane-cysteine conjugate (SFN-Cys). acs.orgresearchgate.net Studies have shown that these enzymatic conversions are crucial for the further processing and eventual elimination of sulforaphane from the body. researchgate.net
Cysteine Conjugate Beta-Lyase Activity in Sulforaphane Metabolite Formation
The sulforaphane-cysteine conjugate (SFN-Cys) can be further metabolized by an enzyme known as cysteine S-conjugate β-lyase . nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.govnih.gov This reaction produces pyruvate, ammonia, and a reactive thiol-containing fragment. nih.govwikipedia.org
Formation of Mercapturic Acid Pathway Metabolites: A Deuterated Tracer Approach for Elucidating Dynamics
The final step in the primary metabolic route for sulforaphane is the formation of its mercapturic acid, sulforaphane-N-acetylcysteine (SFN-NAC). acs.orgresearchgate.net This occurs through the N-acetylation of the sulforaphane-cysteine (SFN-Cys) conjugate, a reaction catalyzed by N-acetyltransferase. frontiersin.orgresearchgate.net SFN-NAC is the major urinary metabolite of sulforaphane in humans and is a key indicator of sulforaphane uptake and metabolism. oup.comnih.gov
The use of deuterated tracers, such as this compound, has been instrumental in elucidating the dynamics of the mercapturic acid pathway. nih.govacs.org By administering a known amount of the labeled compound, researchers can accurately track its conversion through the various intermediate conjugates (SFN-GSH, SFN-CysGly, SFN-Cys) to the final mercapturic acid metabolite (SFN-NAC). acs.orgnih.gov This approach allows for precise quantification of each metabolite in biological fluids like urine and plasma, providing a detailed picture of the metabolic flux through this pathway. nih.govnih.gov
Studies utilizing stable isotope-labeled internal standards, including deuterated forms of sulforaphane and its mercapturic acid pathway conjugates, have led to the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography and isotope-dilution tandem mass spectrometry. nih.govacs.org These methods have revealed significant inter-individual variation in the metabolism of sulforaphane. nih.gov
Comparative Metabolomics of this compound with Other Sulforaphane Conjugates and Precursors
Comparative metabolomic studies are crucial for understanding the relative biological activities and metabolic fates of different forms of sulforaphane. When comparing this compound with its non-deuterated counterpart and other sulforaphane conjugates and precursors, several key differences and similarities emerge.
Research indicates that both sulforaphane and its glutathione conjugate are effective inducers of phase II enzymes, suggesting that conjugation with glutathione does not eliminate its biological activity. oup.comnih.govresearchgate.net In contrast, sulforaphane nitrile, another metabolite of glucoraphanin (B191350), is a poor inducer of these enzymes. oup.comresearchgate.net This highlights the importance of the isothiocyanate group for this particular biological effect.
The metabolic pathway of sulforaphane is primarily directed through the mercapturic acid pathway, leading to the excretion of various thiol conjugates. nih.gov Studies comparing the metabolism of sulforaphane from standard broccoli versus high-glucosinolate broccoli have shown that the latter leads to significantly higher plasma concentrations and urinary excretion of sulforaphane metabolites. nih.gov Furthermore, the bioavailability and metabolite profiles can be influenced by the food matrix, as seen in studies comparing broccoli sprouts and microgreens. researchgate.netoregonstate.edu
The use of this compound and other deuterated standards allows for precise quantification and comparison of these metabolic profiles, helping to unravel the factors that influence sulforaphane's bioavailability and bioactivity. nih.govacs.org
Role of Gut Microbiota in Glucosinolate-Isothiocyanate-Glutathione Conjugate Biotransformation
The gut microbiota plays a significant role in the initial biotransformation of glucosinolates, the precursors to isothiocyanates like sulforaphane. nih.govuea.ac.uk While plants contain the enzyme myrosinase that hydrolyzes glucosinolates to isothiocyanates, this enzyme is often inactivated by cooking. nih.gov In such cases, the myrosinase-like activity of certain gut bacteria becomes essential for this conversion to occur. nih.govmdpi.com
The composition of an individual's gut microbiome can therefore significantly influence the amount of sulforaphane produced from dietary glucoraphanin, impacting its bioavailability. researchgate.netnih.gov Some gut bacteria can also divert the conversion of glucosinolates towards the formation of biologically inert nitriles, which would reduce the potential health benefits. nih.gov
Furthermore, the gut microbiota can metabolize isothiocyanates and their glutathione conjugates. uea.ac.uk The consumption of cruciferous vegetables has been shown to alter the composition of the gut microbiome, which in turn can influence the subsequent metabolism of these compounds. nih.gov Sulforaphane itself has been shown to affect the growth of certain gastrointestinal bacteria, potentially leading to the production of anti-inflammatory metabolites by these microbes. monash.edu The intricate interplay between dietary glucosinolates, sulforaphane, and the gut microbiome is a critical factor in determining the ultimate physiological effects of cruciferous vegetable consumption. nih.gov
Molecular and Cellular Mechanisms of Action Attributed to Sulforaphane Glutathione Conjugates and Their Metabolites
Investigation of Nrf2-Keap1 Pathway Modulation by Sulforaphane (B1684495) Conjugates and Downstream Metabolites
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Sulforaphane and its metabolites are potent activators of this pathway, a mechanism central to their cytoprotective effects. uea.ac.uknih.gov
Cysteine Residue Modification on Keap1 and Nrf2 Stabilization
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation. nih.govnih.gov Sulforaphane and its metabolites, being electrophilic, react with specific cysteine residues on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.
Research has identified several cysteine residues on Keap1 as targets for sulforaphane. Notably, cysteine 151 (C151) has been shown to be a highly reactive and crucial site for sulforaphane's action. aacrjournals.orgnih.gov Modification of this and other cysteine residues stabilizes Nrf2, allowing it to accumulate in the cell and translocate to the nucleus. nih.govnih.gov This stabilization is a critical step in initiating the downstream antioxidant response.
Induction of Phase II Detoxification Enzymes and Antioxidant Response Elements (ARE)
Once in the nucleus, stabilized Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of numerous target genes. nih.govnih.gov This binding event initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes. nih.govnih.gov
Studies have demonstrated that sulforaphane and its glutathione (B108866) conjugate can induce the expression of enzymes such as UDP-glucuronosyltransferase (UGT) isoform UGT1A1 and glutathione S-transferase A1 (GSTA1) in cell cultures. caymanchem.comunina.it These enzymes play a crucial role in the detoxification of xenobiotics and endogenous toxins. The induction of these and other ARE-driven genes enhances the cell's capacity to neutralize harmful electrophiles and oxidants.
Regulation of Glutathione Biosynthesis and Redox Homeostasis by Sulforaphane Metabolites
Sulforaphane metabolites play a significant role in maintaining cellular redox balance, primarily by influencing the synthesis and regeneration of glutathione (GSH), a key intracellular antioxidant. uea.ac.uknih.gov
Glutamate-Cysteine Ligase (GCL) Gene Expression and Activity
The synthesis of glutathione is a two-step process, with the first and rate-limiting step being catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL). nih.govnih.govwikipedia.org GCL itself is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). Research indicates that sulforaphane treatment upregulates the expression of genes responsible for glutathione biosynthesis. nih.gov Specifically, sulforaphane has been shown to increase the expression of both GCLC and GCLM. nih.gov This leads to an enhanced capacity for de novo glutathione synthesis, thereby bolstering the cell's antioxidant defenses.
| Enzyme/Gene | Effect of Sulforaphane Treatment | Cellular Impact |
| Glutamate-Cysteine Ligase (GCL) | Upregulation of GCLC and GCLM gene expression | Increased rate of de novo glutathione synthesis |
| Glutathione (GSH) | Increased intracellular levels | Enhanced antioxidant capacity and detoxification |
Glutathione Reductase (GR) Activity and NAD(P)H Flux
Glutathione Reductase (GR) is a crucial enzyme responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG), a process that requires the cofactor NADPH. nih.gov Studies have shown that sulforaphane can increase the activity of GR. nih.gov By enhancing GR activity, sulforaphane metabolites help maintain a high GSH/GSSG ratio, which is critical for a healthy cellular redox environment. nih.gov
Furthermore, sulforaphane has been found to alter metabolic pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov This redirection of metabolic flux ensures a sufficient supply of NADPH to support the activity of Glutathione Reductase and other antioxidant enzymes.
Epigenetic Modulations: Histone Deacetylase (HDAC) Inhibition Research by Specific Metabolites
In addition to their effects on the Nrf2 pathway, sulforaphane and its metabolites have been identified as inhibitors of Histone Deacetylases (HDACs). aacrjournals.orgoup.com HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sulforaphane metabolites can induce changes in gene expression that are independent of the Nrf2 pathway.
Research has shown that sulforaphane treatment leads to an increase in histone acetylation, which is a hallmark of HDAC inhibition. nih.govoup.com This epigenetic modification can result in the re-expression of silenced tumor suppressor genes, contributing to the anti-cancer properties of sulforaphane. It has been proposed that sulforaphane metabolites, rather than the parent compound, are responsible for this HDAC inhibitory activity. aacrjournals.org In-silico modeling and in-vitro studies suggest that the conjugation of sulforaphane with cysteine, a step in its metabolism, is crucial for the molecule to effectively bind to and inhibit the active site of HDAC enzymes. nih.gov
| Epigenetic Target | Effect of Sulforaphane Metabolites | Consequence |
| Histone Deacetylases (HDACs) | Inhibition of enzyme activity | Increased histone acetylation |
| Gene Expression | Reactivation of silenced genes (e.g., tumor suppressors) | Modulation of cellular processes like cell cycle and apoptosis |
Influence on Other Cellular Signaling Pathways by Isothiocyanate Metabolites
The metabolites of isothiocyanates (ITCs), including sulforaphane glutathione conjugates, exert influence over a wide array of cellular signaling pathways beyond the well-documented Nrf2 system. These interactions contribute to their diverse biological effects, including roles in inflammation, cell death (apoptosis), and cell growth regulation. nih.gov
Research has demonstrated that ITCs are involved in modulating pathways critical to carcinogenesis and inflammation. nih.gov Evidence indicates a significant crosstalk between the Nrf2 pathway, activated by sulforaphane, and other signaling networks such as the NF-κB, p53/p21, and Notch signaling pathways. nih.gov For instance, Nrf2-activating compounds have been shown to inhibit the inflammasome, a key component of the innate immune response, thereby reducing inflammation. metagenicsinstitute.com
Furthermore, sulforaphane and its metabolites can trigger apoptosis and inhibit cell cycle progression, particularly at concentrations higher than those required for Nrf2 activation. nih.gov These effects are linked to the ability of sulforaphane to induce DNA damage and simultaneously impair critical DNA repair proteins, leading to cell growth arrest and death in cancer cells. nih.gov The mechanisms for this extend to the suppression of key developmental pathways, such as the Hedgehog pathway, and the downregulation of growth factor receptors like the epidermal growth factor receptor (EGFR). nih.gov
Specific ITCs have also been shown to directly inhibit components of other signaling cascades. One example is the inhibition of Mitogen-activated protein kinase kinase kinase 1 (MEKK1), an upstream regulator in the SAPK/JNK stress-activated signaling pathway, by phenethyl isothiocyanate (PEITC). nih.gov This demonstrates a direct modulatory effect on stress and cytokine response pathways. nih.gov
The table below summarizes key signaling pathways influenced by isothiocyanate metabolites.
| Signaling Pathway | Isothiocyanate/Metabolite | Observed Effect | References |
| Inflammation (NF-κB) | Sulforaphane | Crosstalk with Nrf2 activation leading to anti-inflammatory effects. | nih.gov |
| Inflammasome | Nrf2-activating compounds (e.g., Sulforaphane) | Inhibition of inflammasome activity. | metagenicsinstitute.com |
| Apoptosis & Cell Cycle | Sulforaphane | Induction of apoptosis and cell cycle arrest; induction of DNA damage. | nih.govnih.gov |
| Hedgehog Pathway | Sulforaphane | Suppression of the pathway, contributing to inhibition of cell migration. | nih.gov |
| MAPK/JNK Pathway | Phenethyl isothiocyanate (PEITC) | Inhibition of the upstream kinase MEKK1. | nih.gov |
| EGFR Signaling | Sulforaphane | Downregulation of the Epidermal Growth Factor Receptor. | nih.gov |
| p53/p21 Pathway | Sulforaphane | Crosstalk with Nrf2 activation. | nih.gov |
| Notch Signaling | Sulforaphane | Crosstalk with Nrf2 activation. | nih.gov |
Interactions with Cellular Proteins and Targets Beyond Nrf2
While the interaction of sulforaphane with Keap1 is the canonical mechanism for activating the Nrf2 pathway, sulforaphane and its metabolites engage with a variety of other cellular proteins. nih.gov These interactions are often initiated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sulfhydryl groups on cysteine residues within proteins. nih.govnih.gov
One significant Nrf2-independent target is the STAT3 transcription factor. In human T-cells, sulforaphane induces a pro-oxidative state that leads to the direct oxidation of STAT3. frontiersin.org This modification inhibits the activation of these immune cells and downregulates the expression of genes associated with the T-helper 17 (TH17) inflammatory response. frontiersin.org
Enzymatic activity is also a key target. Sulforaphane has been shown to inhibit glutathione reductase (GR) . arvojournals.orgnottingham.edu.cn This inhibition, coupled with the consumption of glutathione (GSH) during the formation of the initial SFN-GSH conjugate, leads to a significant depletion of the cellular GSH pool and an increase in oxidative stress. frontiersin.orgarvojournals.orgnottingham.edu.cn Bioinformatics analyses combined with experimental validation have identified nicotinamide phosphoribosyltransferase (NAMPT) as another potential protein target. mdpi.com Docking studies suggest that sulforaphane can bind near the enzyme's active site, potentially modulating its function. mdpi.com
A novel target identified for sulforaphane is Dynamin-related protein 1 (Drp1) , a GTPase that is essential for mitochondrial fission. nih.gov Sulforaphane inhibits the function of Drp1, leading to mitochondrial hyperfusion (an elongated and interconnected mitochondrial network). nih.gov This effect is independent of Nrf2 and contributes to cellular protection against apoptosis. nih.gov
The table below details some of the known protein targets of sulforaphane and its metabolites beyond the Keap1-Nrf2 axis.
| Protein Target | Mechanism of Interaction | Functional Outcome | References |
| STAT3 | Direct oxidation of cysteine residues. | Inhibition of STAT3 activity; suppression of TH17-related gene expression. | frontiersin.org |
| Glutathione Reductase (GR) | Inhibition of enzyme activity. | Reduced recycling of oxidized glutathione (GSSG) to GSH, contributing to GSH depletion. | arvojournals.orgnottingham.edu.cn |
| Drp1 (Dynamin-related protein 1) | Inhibition of GTPase function. | Inhibition of mitochondrial fission, leading to mitochondrial hyperfusion and resistance to apoptosis. | nih.gov |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Predicted to bind near the active site. | Potential modulation of cellular NAD+ biosynthesis. | mdpi.com |
| DNA Repair Proteins | Impairment of protein function. | Contributes to cell growth arrest and apoptosis in cancer cells. | nih.gov |
Analytical Chemistry and Mass Spectrometry for D,l Sulforaphane Glutathione D5 Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Isotope-Labeled Sulforaphane (B1684495) Conjugates
LC-MS/MS is the cornerstone for the sensitive and specific quantification of sulforaphane and its derivatives in biological matrices. The development of robust LC-MS/MS methods is essential for pharmacokinetic and metabolic studies. These methods often employ a stable isotope-labeled internal standard, such as D,L-Sulforaphane Glutathione-d5, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. acs.org
Quantification of this compound and its Mercapturic Acid Pathway Metabolites in Biological Matrices
Sulforaphane is metabolized in the body through the mercapturic acid pathway, beginning with conjugation to glutathione (B108866) (GSH) to form SFN-GSH. nih.govresearchgate.net This initial conjugate is then sequentially metabolized to SFN-cysteinylglycine (SFN-CG), SFN-cysteine (SFN-Cys), and finally SFN-N-acetylcysteine (SFN-NAC), which is the primary metabolite excreted in urine. nih.govacs.org
Accurate quantification of these metabolites is critical for understanding the bioavailability and disposition of sulforaphane. LC-MS/MS methods have been developed and validated for the simultaneous determination of SFN and its major metabolites in various biological matrices, including plasma and urine. nih.govtum.deresearchgate.net These methods often utilize this compound and other deuterated standards (e.g., d8-SFN) to achieve high accuracy and sensitivity. acs.orgnih.gov
For instance, a validated LC-MS/MS method for human plasma demonstrated good accuracy (1.85%–14.8% bias) and reproducibility (below 9.53 %RSD) for SFN and its metabolites, with a limit of quantification as low as 3.9 nM for SFN-GSH. researchgate.netnih.gov In this method, while external standard calibration was used for the metabolites, d8-SFN served as the internal standard for SFN quantification. researchgate.netnih.gov The use of such internal standards is crucial due to the inherent instability of sulforaphane, which can degrade at temperatures above -20°C. nih.gov
Challenges in quantification can arise from the reactivity of SFN's electrophilic isothiocyanate group, which can lead to its loss during sample preparation through conjugation with protein thiols. nih.gov One approach to mitigate this is the use of an alkylating agent like iodoacetamide (B48618) (IAA) to release SFN from protein thiols and force the dissociation of SFN metabolites, thereby improving recovery. nih.gov
Table 1: LC-MS/MS Method Parameters for Sulforaphane and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| SFN-GSH | 485.2 | 356.1 |
| SFN-CG | 428.1 | 356.1 |
| SFN-Cys | 299.1 | 177.1 |
| SFN-NAC | 341.1 | 177.1 |
| SFN | 178.1 | 114.1 |
| SFN-d8 | 186.1 | 122.1 |
Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.
Chromatographic Separation Techniques for Isomeric and Metabolite Resolution
Effective chromatographic separation is paramount for resolving sulforaphane and its various metabolites from each other and from endogenous components in biological samples. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique employed. nih.govnih.gov
Various C8 and C18 columns are used, often with a gradient elution of mobile phases typically consisting of water and acetonitrile (B52724), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov For example, one method utilized a C8 reversed-phase column with a gradient of 10mM ammonium acetate buffer (pH 4.5) and acetonitrile with 0.1% formic acid. nih.gov Another method employed a C18 column with a mobile phase of water/acetonitrile/acetic acid. nih.gov
The selection of the stationary phase is critical. While traditional C18 columns can show poor retention for highly polar compounds like glucoraphanin (B191350) (the precursor to sulforaphane), newer reversed-phase columns with polar-embedded or polar-endcapped functionalities can provide improved retention and separation. acs.org The optimization of chromatographic conditions, including the column, mobile phase composition, and gradient profile, is essential to achieve the necessary resolution for accurate quantification. nih.govnih.gov
Isotope Dilution Mass Spectrometry Applications in Metabolic Research
Isotope dilution mass spectrometry (ID-MS) is considered a gold standard for quantitative analysis due to its high accuracy and precision. acs.orgrsc.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., this compound) to the sample at an early stage of the analytical process. acs.org
The labeled internal standard behaves identically to the endogenous analyte during extraction, cleanup, and ionization, thus compensating for any losses or variations that may occur. acs.org The ratio of the signal from the endogenous analyte to that of the labeled internal standard is then used for quantification. This approach has been successfully applied to the analysis of sulforaphane and its metabolites in human urine, providing reliable and accurate measurements of individual metabolites. nih.gov The use of d8-SFN and its corresponding mercapturic acid pathway conjugate standards has enabled sensitive and specific quantification, minimizing the need for extensive sample preparation. nih.gov
High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification and Elucidation
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the identification and structural elucidation of novel metabolites. umn.edu Unlike triple quadrupole mass spectrometers that are typically used for targeted quantification, HRMS instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. umn.edu
In the context of sulforaphane research, HRMS can be employed to identify previously uncharacterized metabolites in various biological matrices. nih.gov By combining accurate mass data with fragmentation patterns obtained through tandem mass spectrometry (MS/MS), researchers can confidently propose the structures of new metabolic products. This untargeted or "metabolomics" approach can provide a more comprehensive picture of the metabolic fate of sulforaphane and may reveal new metabolic pathways. umn.edu
Bioanalytical Method Validation for Accuracy and Reproducibility in Research Studies
For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process. This validation ensures that the method is accurate, precise, selective, sensitive, and reproducible for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed. acs.orgnih.gov
Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration. nih.govmonash.edu
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.govmonash.edu
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. acs.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. acs.orgresearchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov
Numerous studies have reported the validation of LC-MS/MS methods for sulforaphane and its metabolites, demonstrating their suitability for use in clinical and preclinical research. acs.orgnih.govnih.govmonash.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | SFN-GSH-d5 |
| Sulforaphane | SFN |
| Sulforaphane Glutathione | SFN-GSH |
| Sulforaphane-cysteinylglycine | SFN-CG |
| Sulforaphane-cysteine | SFN-Cys |
| Sulforaphane-N-acetylcysteine | SFN-NAC |
| Deuterated Sulforaphane | d8-SFN |
| Iodoacetamide | IAA |
| Glucoraphanin |
Preclinical Mechanistic Investigations Utilizing D,l Sulforaphane Glutathione D5
In Vitro Cellular Models for Mechanistic Elucidation of Conjugate Activity and Biotransformation
In vitro cell culture systems are indispensable for dissecting the molecular and cellular processes involving sulforaphane (B1684495) and its conjugates. The use of D,L-Sulforaphane Glutathione-d5 in these models allows for detailed investigation into its biotransformation and interaction with cellular components.
Enzyme Kinetics and Substrate Specificity Studies with Isotopic Tracers
The conjugation of sulforaphane with glutathione (B108866) is a key step in its metabolism, primarily catalyzed by Glutathione S-transferases (GSTs). Isotopic tracers like this compound are invaluable for studying the kinetics and specificity of these enzymes. By incubating purified GST isozymes or cell lysates with the deuterated conjugate, researchers can use techniques like mass spectrometry to monitor the formation of subsequent metabolites. This approach helps to determine kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymes involved in the mercapturic acid pathway. These studies have revealed that the initial glutathione conjugate is further processed by enzymes like γ-glutamyltranspeptidase and dipeptidases to form cysteinylglycine (B43971) and cysteine conjugates, respectively.
Cellular Uptake and Efflux Mechanisms of Sulforaphane Conjugates
Understanding how sulforaphane and its metabolites enter and exit cells is crucial to understanding their biological activity. Studies using cultured human cells have shown that sulforaphane is rapidly taken up by cells and conjugated with intracellular glutathione. nih.govresearchgate.net This conjugation leads to a high intracellular accumulation of the sulforaphane-glutathione conjugate. nih.govresearchgate.net However, this accumulated conjugate is also subject to rapid, temperature-sensitive export from the cell, a process that appears to be mediated by membrane transport pumps. nih.gov Research has implicated multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein 1 (Pgp1) in the efflux of the sulforaphane-glutathione conjugate. nih.gov The use of this compound allows for the precise quantification of these uptake and efflux rates, providing a clearer picture of the dynamic equilibrium that determines the intracellular concentration of this key metabolite.
In Vivo Animal Models for Tracing Biotransformation and Distribution of Deuterated Conjugates
Animal models, particularly rodents, are essential for studying the whole-body metabolism and distribution of sulforaphane conjugates in a physiological context. The deuterated label in this compound enables researchers to distinguish the administered compound and its metabolites from endogenous molecules.
Tissue-Specific Distribution and Metabolism of Deuterated Sulforaphane Glutathione
Following administration of this compound to animal models, tissues and plasma can be collected at various time points to track the distribution and metabolic fate of the deuterated conjugate. elsevierpure.com Studies in mice have shown that sulforaphane metabolites are detectable in various tissues, including the small intestine, prostate, kidney, and lung, with concentrations varying depending on the time after administration. elsevierpure.comnih.gov For instance, peak concentrations were observed at 2 hours in the liver, kidney, lung, and plasma, while the highest levels in the small intestine, colon, and prostate were seen at 6 hours. nih.gov This indicates potential accumulation in certain tissues. nih.gov The use of the deuterated tracer allows for accurate measurement of the levels of the glutathione conjugate and its downstream metabolites, such as the cysteinylglycine, cysteine, and N-acetylcysteine (mercapturic acid) conjugates, in different organs. This provides a comprehensive map of its bioavailability and tissue-specific metabolic pathways.
Table 1: Tissue Distribution of Sulforaphane Metabolites in Mice
| Tissue | Peak Concentration Time (hours) | Relative Concentration |
|---|---|---|
| Small Intestine | 6 | Highest |
| Prostate | 6 | High |
| Kidney | 2 | High |
| Lung | 2 | High |
| Liver | 2 | Moderate |
| Colon | 6 | Moderate |
| Plasma | 2 | Moderate |
| Brain | 2 | Lower |
This table summarizes findings on the tissue distribution of sulforaphane metabolites in mice following oral administration. Data adapted from studies on sulforaphane metabolism. elsevierpure.comnih.gov
Investigation of Target Engagement and Molecular Responses in Preclinical Systems
A key aspect of sulforaphane research is understanding how it and its metabolites interact with molecular targets to elicit cellular responses. This compound can be used to investigate the engagement of the glutathione conjugate with specific proteins. For example, studies can assess whether the conjugate directly interacts with and modulates the activity of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. While sulforaphane itself is known to activate Nrf2, the role of its glutathione conjugate in this process is an area of active investigation. By using the deuterated compound, researchers can quantify the amount of the conjugate bound to specific proteins or present in subcellular compartments where target engagement occurs. This helps to correlate the presence of the metabolite with downstream molecular events, such as the induction of phase II detoxification enzymes and antioxidant proteins.
Future Directions and Emerging Research Avenues for D,l Sulforaphane Glutathione D5 Research
Elucidating Novel Enzymatic Pathways in Sulforaphane (B1684495) Conjugate Metabolism Using Isotopic Tracers
The use of stable isotope-labeled compounds, such as D,L-Sulforaphane Glutathione-d5, is pivotal in tracing the metabolic journey of sulforaphane conjugates within biological systems. Sulforaphane is known to be metabolized through the mercapturic acid pathway, starting with conjugation to glutathione (B108866) (GSH). nih.govmdpi.com This initial conjugate, sulforaphane-glutathione (SFN-GSH), is then sequentially processed by various enzymes. mdpi.comresearchgate.net
Isotopic tracers like the deuterated form of SFN-GSH allow for precise tracking and quantification of its subsequent metabolites, including sulforaphane-cysteine-glycine (SFN-CG), sulforaphane-cysteine (SFN-Cys), and sulforaphane-N-acetyl-cysteine (SFN-NAC). nih.gov The deuterium (B1214612) label provides a distinct mass signature that can be readily detected by mass spectrometry, enabling researchers to differentiate between the administered compound and its endogenous counterparts. This approach facilitates detailed pharmacokinetic studies and helps to identify previously unknown or minor metabolic pathways.
By employing this compound, researchers can investigate the specific enzymes involved in each step of the metabolic cascade with greater accuracy. This includes the glutathione S-transferases (GSTs) responsible for the initial conjugation, as well as the gamma-glutamyltranspeptidases and dipeptidases that further process the glutathione conjugate. nih.gov The insights gained from these studies are crucial for understanding the bioavailability and bioactivity of sulforaphane and its derivatives.
Application of Advanced Spectroscopic Techniques for In Situ Metabolite Detection and Dynamics
The development of advanced spectroscopic techniques offers exciting possibilities for the real-time, in situ detection of sulforaphane metabolites within cells and tissues. mdpi.com Techniques such as high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying metabolites in complex biological matrices. nih.govresearchgate.netmdpi.com
The use of deuterated standards like this compound enhances the sensitivity and specificity of these methods. medchemexpress.com For instance, LC-MS methods have been developed and validated for the simultaneous quantification of sulforaphane and its key metabolites in human plasma. nih.govresearchgate.netmdpi.com These methods often utilize stable-isotope-labeled internal standards, such as SFN-d8, to ensure accurate quantification. nih.govmdpi.com
Beyond traditional chromatography-mass spectrometry, other spectroscopic methods like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy hold promise for non-invasive, dynamic monitoring of metabolite concentrations and their spatial distribution within living systems. mdpi.com These techniques, when coupled with isotopic labeling, can provide unprecedented insights into the cellular uptake, trafficking, and enzymatic conversion of this compound.
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Understanding of Conjugate Effects
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets, including metabolomics, proteomics, and transcriptomics. nih.govnih.gov This multi-omics approach allows researchers to move beyond studying isolated pathways and instead explore the complex interplay between different molecular layers.
Metabolomic studies, which analyze the complete set of metabolites in a biological sample, can reveal global changes in cellular metabolism induced by sulforaphane and its conjugates. nih.govnih.gov For example, studies have shown that sulforaphane can significantly alter metabolic pathways related to glycolysis, energy metabolism, and amino acid metabolism. nih.gov
Proteomic analyses, on the other hand, identify and quantify the entire complement of proteins in a cell or tissue. plos.org This can help to pinpoint the specific protein targets of sulforaphane conjugates and understand how they modulate cellular processes. Proteomic studies have identified several proteins whose expression is altered by sulforaphane, providing new insights into its cardioprotective and other beneficial effects. plos.org
By integrating these omics datasets, researchers can construct comprehensive models of how this compound influences cellular function. nih.govnih.gov This integrated approach is essential for elucidating the full spectrum of its mechanisms of action, from its antioxidant properties to its influence on gene expression and enzyme activity. nih.govnih.gov
Development of Advanced In Vitro and In Vivo Models for Further Mechanistic and Comparative Studies with Deuterated Analogues
To further investigate the mechanisms of action of this compound, the development of more sophisticated in vitro and in vivo models is crucial. These models can provide a more accurate representation of human physiology and allow for detailed comparative studies with its non-deuterated counterpart.
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can better mimic the complex microenvironment of tissues and organs. These models are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of sulforaphane conjugates in a controlled setting. Cell lines like Caco-2 and HepG2 are commonly used to model intestinal and hepatic metabolism, respectively. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
